Crocin

Übersicht

Beschreibung

Safran ist ein Gewürz, das aus der Blüte des Crocus sativus gewonnen wird, der allgemein als Safran-Krokus bekannt ist. Die leuchtend roten Narben und Griffel, auch Fäden genannt, werden gesammelt und getrocknet, um hauptsächlich als Gewürz und Farbstoff in Lebensmitteln verwendet zu werden. Safran enthält verschiedene bioaktive Verbindungen, darunter Crocin, Crocetin, Picrothis compound und Safranal, die zu seiner einzigartigen Farbe, seinem Geschmack und Aroma beitragen .

Wirkmechanismus

Target of Action

Crocin, a water-soluble carotenoid, interacts with a wide range of cellular proteins. These include structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction . The primary targets of this compound include beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunit A, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6, and proteasome subunit alpha type-4 .

Mode of Action

This compound physically binds to its targets, leading to various changes in cellular functions . For instance, it can inhibit the mammalian target of the rapamycin (mTOR) signaling pathway, which plays a significant role in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also downregulates NLRP3 expression, cleaved caspase 1 and gasdermin D (GSDMD), IL-18, and IL-1β, and suppresses the NF-κB pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also influences the NF-κB pathway, which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Pharmacokinetics

It has been found that nanoformulations can enhance its bioavailability, aqueous solubility, and bbb permeability .

Result of Action

This compound exerts various molecular and cellular effects. It can effectively improve cell survival rate and cellular synaptic growth . It also alleviates inflammation by modulating molecular signaling pathways . Moreover, it has been found to have protective effects on cardiac cells and may neutralize and even prevent the formation of an excess number of free radicals .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature can affect the transcription levels of the CsCCD2 gene, which is responsible for crocetin glycosylation leading to this compound formation . Therefore, the efficacy and stability of this compound can be influenced by environmental conditions.

Wissenschaftliche Forschungsanwendungen

Safran hat aufgrund seiner bioaktiven Verbindungen eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als natürlicher Farbstoff und bei der Synthese organischer Verbindungen verwendet.

Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depressionen, Alzheimer-Krankheit und Krebs.

Industrie: Wird als Farbstoff in Lebensmitteln und Kosmetika verwendet

Wirkmechanismus

Die bioaktiven Verbindungen in Safran üben ihre Wirkungen über verschiedene molekulare Zielstrukturen und -wege aus:

Crocin: Wirkt als Antioxidans, indem es freie Radikale abräumt und oxidativen Stress reduziert.

Safranal: Moduliert den Neurotransmitter-Spiegel, was zu seinen antidepressiven Wirkungen beiträgt.

Crocetin: Hemmt das Wachstum von Krebszellen, indem es Apoptose induziert und die Zellproliferation hemmt.

Biochemische Analyse

Biochemical Properties

Crocin interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound inhibits adipogenesis, promotes lipolysis through activation of AMPK , and attenuates diabetic nephropathy–associated inflammation and oxidative stress responses in rats via NLRP3 inflammasomes . It also has the ability to protect against brain diseases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have antiproliferative effects on prostate cancer cell lines, hampering the progression of the cell cycle by suppressing the expression of cyclin D1 . This compound also significantly increased the mRNA levels of both p53 and B-cell lymphoma 2-associated X protein (Bax), while decreasing B-cell lymphoma 2 (Bcl-2) mRNA expressions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound’s mechanism of action may be related to the regulation of biotin riboflavin and arachidonic acid metabolism, the activation of CYP4A11/PPARγ pathway, and the inhibition of TGF-β/Smad pathway in the kidney .

Temporal Effects in Laboratory Settings

In laboratory settings, research has demonstrated that saffron this compound is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, treatment of animals with a medium dose of this compound resulted in a significant increase in sucrose preference compared to the vehicle-treated group . Both a high dose of this compound and imipramine produced a significantly increased percentage in sucrose preference compared to the vehicle-treated group .

Metabolic Pathways

This compound is involved in various metabolic pathways. The this compound biosynthesis pathway in Crocus sativus L. includes the upstream methylerythritol phosphate (MEP) pathway from pyruvate/glyceraldehyde 3-phosphate to geranylgeranyl pyrophosphate (GGPP), the midstream carotenoid pathway from GGPP to zeaxanthin, and the downstream this compound pathway from zeaxanthin to this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters. Three transporters, belonging to both the multidrug and toxic compound extrusion and ATP binding cassette C (ABCC) families, were coexpressed with crocins and were able to mediate transport of several crocins when expressed in yeast microsomes .

Subcellular Localization

The subcellular localization of this compound spans multiple compartments. The initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles . The this compound biosynthetic pathway encompasses multiple subcellular locations: the initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Safran wird hauptsächlich aus den getrockneten Narben der Blüten von Crocus sativus gewonnen. Die synthetische Herstellung der bioaktiven Verbindungen von Safran, wie Crocin und Safranal, umfasst komplexe organische Synthesetechniken. Diese Verbindungen können durch mehrstufige Reaktionen synthetisiert werden, die die Oxidation von Carotinoiden und anschließende Veresterungsprozesse umfassen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Safran beinhaltet den Anbau von Crocus sativus-Blüten, die manuell geerntet werden. Die Narben werden sorgfältig abgetrennt und getrocknet, um ihre Qualität zu erhalten. Moderne Verfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) werden zur Isolierung und Quantifizierung der bioaktiven Verbindungen in Safran eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Safran durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die wichtigsten bioaktiven Verbindungen wie Crocin und Safranal sind an diesen Reaktionen beteiligt.

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat zu Crocetin oxidiert werden.

Reduktion: Crocetin kann mit Reduktionsmitteln wie Natriumborhydrid zu Dihydrocrocetin reduziert werden.

Substitution: Safranal kann unter sauren oder basischen Bedingungen mit Nukleophilen Substitutionsreaktionen eingehen.

Hauptprodukte, die gebildet werden

Oxidation: Crocetin

Reduktion: Dihydrocrocetin

Substitution: Verschiedene Safranal-Derivate

Vergleich Mit ähnlichen Verbindungen

Die bioaktiven Verbindungen von Safran, wie Crocin und Safranal, sind im Vergleich zu anderen ähnlichen Verbindungen einzigartig:

Curcumin: In Kurkuma enthalten, hat ähnliche antioxidative und entzündungshemmende Eigenschaften, unterscheidet sich aber in der chemischen Struktur.

Lycopin: In Tomaten enthalten, hat antioxidative Eigenschaften, fehlt aber dem besonderen Aroma und Geschmack von Safran.

Beta-Carotin: In Karotten enthalten, hat eine ähnliche Carotinoidstruktur, aber unterschiedliche biologische Aktivitäten.

Ähnliche Verbindungen

- Curcumin

- Lycopin

- Beta-Carotin

Safran zeichnet sich durch seine einzigartige Kombination von bioaktiven Verbindungen aus, was es zu einem wertvollen Gewürz mit vielfältigen Anwendungen in verschiedenen Bereichen macht.

Eigenschaften

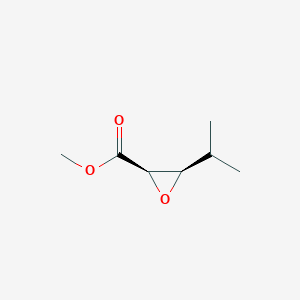

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)